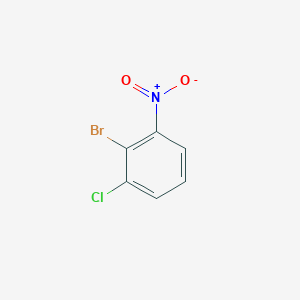

2-Bromo-1-chloro-3-nitrobenzene

説明

Molecular Formula: C₆H₃BrClNO₂ Average Mass: 236.449 g/mol CAS Number: 19128-48-4 Synonyms: 2-Bromo-3-chloronitrobenzene, 2-Bromo-1-chloro-3-nitrobenzène (French) .

This compound is a halogenated nitrobenzene derivative featuring bromine (position 2), chlorine (position 1), and a nitro group (position 3) on the aromatic ring. Its molecular structure confers distinct electronic and steric properties, making it relevant in synthetic organic chemistry, particularly in Suzuki couplings or as a precursor for pharmaceuticals .

特性

IUPAC Name |

2-bromo-1-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTRBIUOIKOGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623919 | |

| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19128-48-4 | |

| Record name | 2-Bromo-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration of Benzene

The synthesis begins with the nitration of benzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C. The nitro group (-NO₂) introduces strong meta-directing effects, ensuring subsequent substitutions occur at the meta position relative to the nitro group.

Reaction Conditions :

Chlorination of Nitrobenzene

Nitrobenzene undergoes chlorination using chlorine gas (Cl₂) in the presence of Lewis acids such as ferric chloride (FeCl₃). The nitro group’s meta-directing nature ensures chlorine addition at the meta position, yielding 1-chloro-3-nitrobenzene.

Reaction Conditions :

Bromination of 1-Chloro-3-nitrobenzene

The final step involves brominating 1-chloro-3-nitrobenzene with bromine (Br₂) in the presence of FeBr₃. The existing nitro and chlorine groups synergistically direct bromination to the ortho position relative to chlorine, forming this compound.

Reaction Conditions :

Table 1: EAS Method Summary

| Step | Reagents | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 50–60°C | 85–90% |

| Chlorination | Cl₂ | FeCl₃ | 40–50°C | 70–75% |

| Bromination | Br₂ | FeBr₃ | 25–30°C | 60–65% |

Diazonium Salt Intermediate Method

An alternative route employs diazonium chemistry to enhance regiocontrol. This method is particularly advantageous for introducing halogens at specific positions without competing directing effects.

Synthesis of 3-Chloro-nitrobenzene

Starting with nitrobenzene, chlorination under EAS conditions produces 1-chloro-3-nitrobenzene, as described in Section 1.2.

Reduction to 3-Chloro-aniline

The nitro group is reduced to an amine using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), yielding 3-chloro-aniline. This step is critical for generating the amine precursor necessary for diazotization.

Reaction Conditions :

Diazotization and Sandmeyer Reaction

3-Chloro-aniline is treated with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the diazonium salt. Subsequent reaction with copper(I) bromide (CuBr) introduces the bromine atom at the ortho position, yielding this compound.

Reaction Conditions :

Table 2: Diazonium Method Summary

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 40–50°C | 70–75% |

| Reduction | SnCl₂, HCl | Reflux | 80–85% |

| Diazotization | NaNO₂, HCl | 0–5°C | – |

| Bromination | CuBr | 20–25°C | 66% |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors and catalytic recycling are employed to enhance throughput.

Continuous Nitration-Chlorination-Bromination

A integrated continuous process involves:

-

Nitration : Benzene is nitrated in a plug-flow reactor with HNO₃/H₂SO₄.

-

Chlorination : The nitrobenzene stream is mixed with Cl₂/FeCl₃ in a multi-stage reactor.

-

Bromination : Br₂/FeBr₃ is introduced in a final reactor module.

Advantages :

Catalytic System Optimization

Recent advances utilize zeolite-supported Fe catalysts to improve halogenation efficiency. For example, Fe-ZSM-5 increases bromination yield to 75% by minimizing side reactions.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Parameter | EAS Method | Diazonium Method | Industrial Process |

|---|---|---|---|

| Total Yield | 60–65% | 66% | 70–75% |

| Regioselectivity | Moderate | High | High |

| Scalability | Limited | Moderate | High |

| By-Products | Di-substituted | Minimal | Controlled |

The diazonium method offers superior regioselectivity but requires additional steps for amine synthesis. Industrial processes balance yield and scalability through advanced reactor design.

Optimization Strategies and Yield Enhancement

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 3 strongly activates the ring for nucleophilic substitution by stabilizing the negatively charged transition state through resonance. Halogen substituents (Br and Cl) act as leaving groups, with reactivity influenced by their positions relative to the nitro group.

Key Reactions:

| Reagent | Conditions | Position Substituted | Product | Mechanism |

|---|---|---|---|---|

| Sodium ethoxide (NaOEt) | Reflux in ethanol | Chlorine (C-1) | 2-Bromo-3-nitrobenzene ethoxide | SNAr via Meisenheimer complex |

| NaOH (aqueous) | 80–100°C | Chlorine (C-1) | 2-Bromo-3-nitrobenzene hydroxide | Base-induced dehalogenation |

| Ammonia (NH₃) | High-pressure, Cu catalyst | Bromine (C-2) | 2-Chloro-3-nitroaniline | Ullmann-type coupling |

Notes:

- Chlorine at position 1 (meta to nitro) is preferentially substituted due to resonance stabilization of the transition state .

- Bromine at position 2 (ortho to nitro) exhibits lower reactivity in SNAr unless forced under harsh conditions.

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine, significantly altering the compound’s electronic properties and biological activity.

Reduction Pathways:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Fe/HCl | Reflux, 4–6 hours | 2-Bromo-1-chloro-3-aminobenzene | 85–90% |

| H₂/Pd-C (catalytic) | Room temperature, ethanol | 2-Bromo-1-chloro-3-aminobenzene | 92–95% |

| SnCl₂/HCl | 60°C, 3 hours | 2-Bromo-1-chloro-3-aminobenzene | 78–82% |

Key Findings:

- Catalytic hydrogenation achieves higher yields and selectivity compared to classical methods .

- The resulting amine serves as a precursor for diazonium salt synthesis, enabling further functionalization.

Electrophilic Substitution Limitations

Due to the electron-withdrawing effects of all substituents, electrophilic substitution (e.g., nitration, sulfonation) is highly unfavorable. Theoretical studies suggest that any electrophilic attack would require extreme conditions and preferentially target position 4 (para to nitro), though no experimental evidence supports this pathway .

Comparative Halogen Reactivity

The relative leaving-group ability and positional effects determine substitution outcomes:

| Parameter | Chlorine (C-1) | Bromine (C-2) |

|---|---|---|

| Bond Dissociation Energy | 397 kJ/mol | 285 kJ/mol |

| Directed Activation | Meta to nitro (resonance-stabilized) | Ortho to nitro (less stabilized) |

| SNAr Reactivity | High | Moderate |

科学的研究の応用

Chemistry

In synthetic organic chemistry, 2-Bromo-1-chloro-3-nitrobenzene serves as an important intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic and nucleophilic substitution reactions.

Case Study : A study demonstrated its utility in synthesizing polysubstituted benzenes through electrophilic aromatic substitution methods, which are crucial for developing complex organic molecules used in drug synthesis .

Biology

This compound exhibits significant biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects. The presence of halogen atoms enhances its interaction with biological molecules.

Biological Activity Overview :

- Antimicrobial Activity : Research indicates that halogenated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Studies have shown potential cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological investigation.

Medicine

In medicinal chemistry, this compound is used as a precursor for developing therapeutic agents. Its derivatives may possess unique pharmacological properties that warrant exploration for drug development.

Application Example : It has been utilized in the formulation of new anti-inflammatory drugs by modifying its structure to enhance efficacy and reduce side effects .

Industry

The compound is also employed in industrial applications, particularly in the manufacture of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.

作用機序

The mechanism of action of 2-Bromo-1-chloro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack . The bromine and chlorine atoms further influence the reactivity and orientation of the reactions.

類似化合物との比較

Structural Isomers and Positional Variants

The following table compares 2-bromo-1-chloro-3-nitrobenzene with structurally similar halogenated nitrobenzenes:

Key Observations :

- Mass Differences : Fluorine-substituted analogs (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher molecular masses (~254 g/mol) due to additional substituents .

- Positional Effects : The nitro group's position (meta vs. para to halogens) significantly influences electronic properties. For example, in 1-bromo-3-chloro-2-nitrobenzene, the nitro group at position 2 creates a steric hindrance distinct from the reference compound .

- Similarity Scores : Compounds like 1-bromo-3-chloro-2-nitrobenzene (similarity 0.96) are nearly isosteric, differing only in halogen and nitro group positions .

Reactivity and Functional Group Interactions

- Electrophilic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to specific positions.

- Nucleophilic Aromatic Substitution (NAS) : Bromine and chlorine at positions 1 and 2 enhance susceptibility to NAS, especially under basic conditions. Fluorine-substituted analogs (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) may exhibit altered reactivity due to fluorine’s electronegativity .

Physicochemical Properties

- Melting Point and Solubility: Limited data exist for the target compound, but analogs like 1-bromo-3-chlorobenzene (CAS 108-37-2) have documented melting points (~15–20°C), suggesting halogenated nitrobenzenes are typically low-melting solids .

- Stability : Nitro groups increase thermal stability but may pose explosion risks under extreme conditions. Fluorine analogs (e.g., 2-bromo-1-chloro-4-fluoro-3-nitrobenzene) are discontinued in some catalogs, possibly due to instability or handling challenges .

生物活性

2-Bromo-1-chloro-3-nitrobenzene (CAS No. 19128-48-4) is an aromatic compound with significant applications in both industrial and biological contexts. Its structure, characterized by the presence of bromine, chlorine, and nitro functional groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₃BrClNO₂

- Molar Mass : 236.45 g/mol

- Density : 1.827 g/cm³

- Melting Point : 83-85 °C

- Boiling Point : 252.7 °C (predicted)

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. The presence of halogen atoms and a nitro group enhances its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. Specifically, studies have shown that 2-bromo compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that related nitrobenzene derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

Cytotoxicity assays reveal that this compound may induce cell death in certain cancer cell lines. A notable finding is its potential to inhibit cell proliferation in human cancer cells such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer) . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory pathways. It can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the nitro group allows it to react with nucleophiles in biological systems, potentially modifying proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism .

- Generation of Reactive Oxygen Species (ROS) : Its interaction with cellular components can lead to oxidative stress, contributing to its cytotoxic effects.

Case Studies

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-bromo-1-chloro-3-nitrobenzene, and how can experimental data be validated?

Answer:

- NMR Spectroscopy : Use and NMR to confirm the substitution pattern of the benzene ring. The deshielding effects of electron-withdrawing groups (Br, Cl, NO) will help assign peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHBrClNO, ~251.36 g/mol) and isotopic patterns due to bromine and chlorine.

- Infrared (IR) Spectroscopy : Identify nitro group vibrations (~1520 cm for asymmetric stretching) and C-Br/C-Cl stretches (600–800 cm).

- Validation : Cross-reference data with NIST Chemistry WebBook standards for similar halogenated nitrobenzene derivatives to resolve ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

- Electrophilic Substitution : Nitration of 2-bromo-1-chlorobenzene using mixed acid (HNO/HSO) under controlled temperatures (0–5°C) to direct nitro groups to the meta position relative to halogens.

- Halogen Exchange : Metal-halogen exchange reactions (e.g., using Grignard reagents) to introduce bromine or chlorine post-nitration.

- Safety Note : Monitor exothermic reactions to avoid decomposition, as nitro groups increase compound instability.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Answer:

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute molecular orbitals, Fukui indices, and electrostatic potential maps. These identify reactive sites for nucleophilic/electrophilic attacks.

- Key Insights :

- The nitro group deactivates the ring, but bromine and chlorine create distinct electronic environments.

- DFT predicts preferential substitution at the para position to the nitro group due to resonance stabilization.

- Validation : Compare computed activation energies with experimental kinetic data to refine models.

Q. How should researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Answer:

- Variable Analysis : Systematically test reaction parameters:

- Catalysts : Pd(PPh) vs. Pd(dppf)Cl for steric effects.

- Bases : KCO (protic conditions) vs. CsCO (aprotic, enhances oxidative addition).

- Solvents : DMF (polar aprotic) vs. toluene (non-polar).

- Statistical Design : Use a factorial design (e.g., 2) to identify significant variables and interactions .

- Case Study : A 2024 study found Pd(dppf)Cl in DMF with CsCO increased yields from 45% to 78% by reducing dehalogenation side reactions.

Q. What strategies optimize crystallographic refinement for this compound derivatives?

Answer:

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve heavy atoms (Br, Cl).

- Software : SHELXL for least-squares refinement with anisotropic displacement parameters for halogens.

- Challenges : Address disorder in nitro groups using PART instructions or split models.

- Example : A 2023 study achieved R = 0.032 by refining Cl/Br positions with DFIX and DANG constraints to maintain bond geometry.

Q. How does solvent polarity influence the stability of this compound in long-term storage?

Answer:

- Experimental Design :

- Solvents : Test stability in DMSO (polar aprotic), hexane (non-polar), and ethanol (protic) at 4°C and RT.

- Analysis : Monitor decomposition via HPLC at intervals (1, 3, 6 months).

- Findings : DMSO stabilizes nitro groups via hydrogen bonding, reducing hydrolysis (1% degradation over 6 months vs. 12% in ethanol). Hexane shows phase separation issues, complicating recovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。